molecular formula C11H11BrN2 B1280742 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine CAS No. 228710-82-5

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B1280742
CAS No.: 228710-82-5
M. Wt: 251.12 g/mol
InChI Key: QWMFKVNJIYNWII-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C11H11BrN2 It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the reaction of 2,5-dimethyl-1H-pyrrole with a brominated pyridine derivative. One common method includes the following steps:

    Starting Materials: 2,5-dimethyl-1H-pyrrole and 5-bromo-2-chloropyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a temperature of around 100°C for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Scientific Research Applications

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in the study of biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to the combination of the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group attached to the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMFKVNJIYNWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476400
Record name 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228710-82-5
Record name 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepare using procedures essentially as described for 5-bromo-2-(2,5-dimethylpyrrol-1-yl)thiazole (Preparation 25) starting with 2-amino-5-bromopyridine. MS (ES): m/z 252 (M+1).
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Hexane-2,5-dione (97 mL, 831 mmol) was added to a solution of 2-amino-5-bromo-pyridine (125 g, 722 mmol) in cyclohexane (625 mL) and acetic acid (20 mL). The solution was heated to reflux under argon atmosphere with a Dean-Stark trap. A total of 30 mL of water was collected from the Dean-Stark trap. The mixture was allowed to cool to room temperature, diluted with water, and extracted with diethyl ether. The organic phase was washed with 1N hydrochloric acid (4×), saturated aqueous sodium bicarbonate solution (2×) and saturated aqueous sodium chloride solution (2×). The organic phase was dried (MgSO4) and concentrated in vacuo to yield a yellow solid. The product was dissolved in hot hexanes (200 mL). Charcoal was added and the mixture filtered. Crystallization proceeded over three hours at 0° C. The solid was collected by filtration to yield yellow crystals (145 g, 80%). Mp=69° C.; 1H NMR (CDCl3, 300 MHz) δ 8.66 (d, 9 Hz, 1 H), 7.96 (dd, 9 Hz, 8 Hz, 1 H), 7.15 (d, 8 Hz, 1 H), 5.91 (s, 2 H), 2.14 (s, 6 H); MS (CI) m/z 251 (MH+); Anal. Calcd. for C11H11BrN2 : C, 52.61; H, 4.42; N, 11.16; Br, 31.82. Found: C, 52.62; H, 4.56; N, 11.18; Rf =0.4 (60:40 dichloromethane/hexanes).
Quantity
97 mL
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reactant
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125 g
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reactant
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625 mL
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solvent
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20 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
200 mL
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solvent
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Yield
80%

Synthesis routes and methods III

Procedure details

2-Amino-5-bromopyridine (6.0 Kg, 34.7 mol), 2,5-hexanedione (4.35 Kg, 38.2 mol) and p-toluenesulfonic acid (12 g) were dissolved in heptane (36 L) and refluxed under Dean Stark conditions overnight. The equipment was set for distillation and heptane (18 L) was removed by distillation. The mixture was cooled to 20° C. for 60 minutes. Seed crystals were added and the mixture granulated at 20° C. for 2 hours and then at 5° C. overnight. The product was collected by filtration, washed with heptane (2×6 L) and dried at 45° C. under vacuum overnight. Yield=80% (7.0 Kg) δH (CDCl3 300 MHz) 2.20 (6H, s), 5.95 (2H, s), 7.15 (1H, d), 7.95 (1H, d), 8.70 (1H, s) ppm. MS m/z 253 (MH+, Br isotope).
Quantity
6 kg
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reactant
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4.35 kg
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reactant
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12 g
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reactant
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36 L
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solvent
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Synthesis routes and methods IV

Procedure details

2,5-hexanedione (46.2 g, 0.41 mol) was added to a suspension of 2-amino-5-bromopyridine (50.0 g, 0.29 mol) and the reaction heated to reflux for 24 hours under Dean and Stark conditions. para-Toluene sulfonic acid (100 mg) was added and the reaction was refluxed for a further 18 hours. 8 ml of water were removed, so the reaction was cooled to room temperature, washed with water (100 ml) and passed through a plug of silica gel, eluting with toluene. The eluent was concentrated in vacuo and the residue dissolved in pentane:dichloromethane (1:1 by volume) and passed through a plug of silica gel, eluting with pentane:dichloromethane (1:1 by volume). The eluent was concentrated in vacuo to give a red liquid, which solidified on standing. The solid was recrystallised from isopropanol to give the title compound as a pale yellow solid (54.4 g).
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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